molecular formula C20H42NO5P B1147999 (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate CAS No. 799812-75-2

(2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate

Cat. No.: B1147999
CAS No.: 799812-75-2
M. Wt: 407.5 g/mol
InChI Key: YUUWWSOTAGQJFW-YIVRLKKSSA-N
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Description

Sphingosine-1-phosphate (d20:1) is a zwitterionic sphingolipid, which is a phosphorylated derivative of long-chain base C20 sphingosine. It plays a vital role in various physiological and cellular processes, including atherosclerosis, inflammation, immunity, tumorigenesis, and cell proliferation. Sphingosine-1-phosphate (d20:1) is particularly significant in mammalian brain and cardiac development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sphingosine-1-phosphate (d20:1) can be synthesized through the phosphorylation of long-chain base C20 sphingosine. The process involves the use of phosphorylating agents such as adenosine triphosphate (ATP) in the presence of sphingosine kinase enzymes . The reaction conditions typically require a controlled environment with specific pH and temperature settings to ensure the stability and efficiency of the reaction.

Industrial Production Methods

Industrial production of sphingosine-1-phosphate (d20:1) involves large-scale synthesis using bioreactors. The process includes the cultivation of cells that express sphingosine kinase enzymes, followed by the extraction and purification of the compound. The use of advanced chromatography techniques ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Sphingosine-1-phosphate (d20:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally require controlled temperature and pH .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of sphingosine-1-phosphate (d20:1), which have distinct biological activities and applications .

Mechanism of Action

Sphingosine-1-phosphate (d20:1) exerts its effects by acting as a partial agonist at the sphingosine-1-phosphate receptor 2 (S1P2). It has the ability to inhibit sphingosine-1-phosphate (d18:1)-mediated cyclooxygenase 2 (COX2) induction. This modulation of S1P signaling pathways influences various cellular processes, including inflammation and tumorigenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sphingosine-1-phosphate (d20:1) is unique due to its 20-carbon long-chain base length, which allows it to act as an endogenous modulator of sphingosine-1-phosphate signaling. Its partial agonism at the S1P2 receptor and ability to inhibit COX2 induction make it distinct from other sphingolipids .

Properties

IUPAC Name

[(E,2S,3R)-2-azaniumyl-3-hydroxyicos-4-enyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25)/b17-16+/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUWWSOTAGQJFW-YIVRLKKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677069
Record name (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799812-75-2
Record name (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate
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(2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate
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Customer
Q & A

Q1: How does S1P d20:1 differ functionally from the more widely studied S1P d18:1?

A1: While both S1P d20:1 and S1P d18:1 are bioactive sphingolipids, research suggests that S1P d20:1 may act as an endogenous modulator of S1P d18:1 signaling. Specifically, S1P d20:1 has been shown to have a limited ability to induce cyclooxygenase-2 (COX-2) expression via the Sphingosine-1-phosphate receptor 2 (S1P2) compared to S1P d18:1. Additionally, S1P d20:1 can actually block the S1P d18:1-induced COX-2 expression mediated by S1P2 activation. This suggests that S1P d20:1 may act as a partial agonist at the S1P2 receptor. []

Q2: What implications do the findings on S1P d20:1 have for understanding diseases like vernal keratoconjunctivitis (VKC)?

A2: Research indicates that altered sphingolipid metabolism on the ocular surface is associated with VKC. Specifically, severe VKC cases exhibit significantly lower levels of (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate (S1P d20:1) in tears compared to both mild/moderate VKC and healthy controls. [] This suggests that S1P d20:1 and potentially other long-chain sphingolipids could play a role in the pathogenesis of VKC, particularly in its more severe forms. This highlights the need for further research into the therapeutic potential of targeting sphingolipid metabolism in VKC treatment.

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